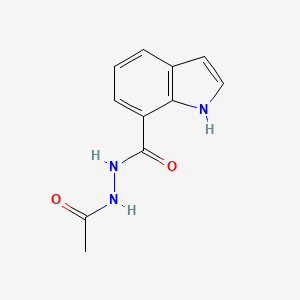

N'-acetyl-1H-indole-7-carbohydrazide

Description

Properties

IUPAC Name |

N'-acetyl-1H-indole-7-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-7(15)13-14-11(16)9-4-2-3-8-5-6-12-10(8)9/h2-6,12H,1H3,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSZQIAZTHNXLLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC(=O)C1=CC=CC2=C1NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-acetyl-1H-indole-7-carbohydrazide typically involves the reaction of indole derivatives with hydrazine and acetic anhydride. One common method includes the following steps:

Formation of Indole-7-carbohydrazide: Indole-7-carboxylic acid is reacted with hydrazine hydrate under reflux conditions to form indole-7-carbohydrazide.

Acetylation: The resulting indole-7-carbohydrazide is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield N’-acetyl-1H-indole-7-carbohydrazide.

Industrial Production Methods

Industrial production methods for N’-acetyl-1H-indole-7-carbohydrazide are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N’-acetyl-1H-indole-7-carbohydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Oxo derivatives of N’-acetyl-1H-indole-7-carbohydrazide.

Reduction: Hydrazine derivatives.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Development

N'-acetyl-1H-indole-7-carbohydrazide is investigated for its potential as a drug candidate . Its ability to interact with biological targets makes it relevant in the development of new therapies. Researchers are particularly focused on its anticancer properties , with studies indicating that it may inhibit tumor growth by affecting cellular pathways involved in cancer progression .

Case Studies

- Anticancer Activity : In vitro studies have shown that N'-acetyl-1H-indole-7-carbohydrazide can induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

- Mechanism of Action : The compound is believed to exert its effects by binding to specific enzymes and receptors, modulating their activity and influencing cell signaling pathways involved in cancer cell survival.

Antimicrobial Research

The compound has shown promise in the search for new antimicrobial agents . Its efficacy against resistant strains of bacteria is being explored, which is crucial given the global rise of antibiotic resistance.

Case Studies

- Bacterial Inhibition : Laboratory studies have demonstrated that N'-acetyl-1H-indole-7-carbohydrazide exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .

- Mechanism of Action : Research suggests that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic processes essential for bacterial survival .

Biological Assays

Researchers utilize N'-acetyl-1H-indole-7-carbohydrazide in various biological assays to evaluate its effects on cell growth and viability. This contributes to understanding its pharmacological properties and potential therapeutic applications.

Applications

- Cell Viability Assays : The compound is often tested using MTT assays to assess its cytotoxicity against different cell lines, providing insights into its safety profile and therapeutic window .

- Fluorescent Probes : Its unique structure allows it to be employed in designing fluorescent probes for imaging applications, aiding in the visualization of cellular processes .

Material Science

N'-acetyl-1H-indole-7-carbohydrazide can be incorporated into polymers and coatings, enhancing material properties such as durability and resistance to degradation. This application is particularly relevant in developing advanced materials for industrial use.

Case Studies

- Polymer Composites : Studies have shown that incorporating this compound into polymer matrices can improve mechanical strength and thermal stability, making it suitable for various engineering applications.

Mechanism of Action

The mechanism of action of N’-acetyl-1H-indole-7-carbohydrazide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Functional Group Variations

1H-Indole-7-carbohydrazide (CAS: 321309-24-4)

- Structure : Lacks the acetyl group on the hydrazide nitrogen.

- Properties : Reduced steric hindrance and altered solubility compared to the acetylated derivative. Used as a precursor for further functionalization .

- Synthesis : Direct coupling of indole-7-carboxylic acid with hydrazine hydrate.

1H-Indole-7-carboxylic Acid (CAS: 1670-83-3)

- Structure : Replaces the carbohydrazide with a carboxylic acid (-COOH).

- Common in coordination chemistry and prodrug design .

Indole-7-carboxaldehyde (CAS: 1074-88-0)

- Structure : Aldehyde (-CHO) at the 7-position.

- Properties : Electrophilic aldehyde group enables Schiff base formation, useful in ligand synthesis (e.g., hydrazone derivatives) .

7-Chloro-1H-indole-3-carboxylic Acid (CAS: 766557-02-2)

Substitution Position Comparisons

1H-Indole-3-carbohydrazide Derivatives

- Example: 2-(((1H-indol-3-yl)methylene)amino)acetohydrazide ().

- Key Difference : Substitution at the 3-position instead of 5. This alters electronic distribution and steric accessibility, impacting binding to biological targets .

5-Methoxy-1H-indole-2-carbohydrazide

- Structure : Methoxy group at the 5-position and carbohydrazide at the 2-position.

Spectroscopic and Physical Properties

Q & A

Q. What are the most reliable synthetic routes for preparing N'-acetyl-1H-indole-7-carbohydrazide, and how can reaction progress be monitored?

The synthesis typically involves two key steps: (1) indole core functionalization (e.g., introducing the carbohydrazide group at position 7) via formylation or nucleophilic substitution, and (2) acetylation of the hydrazide group. For step 1, lithiation of a 7-substituted indole precursor followed by reaction with a formylating agent (e.g., DMF/POCl₃) is common . Step 2 employs acetyl chloride or acetic anhydride under anhydrous conditions. Reaction progress is monitored using thin-layer chromatography (TLC) with UV visualization or ninhydrin staining for hydrazide intermediates . Yield optimization often requires inert atmospheres (N₂/Ar) and controlled temperatures (0–25°C) to minimize side reactions.

Q. Which spectroscopic and crystallographic methods are critical for characterizing N'-acetyl-1H-indole-7-carbohydrazide?

- 1H/13C NMR : Confirm regiochemistry of the indole ring and acetyl-hydrazide linkage. Aromatic protons (δ 6.8–8.2 ppm) and NH/CO signals (δ 9–11 ppm) are diagnostic .

- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and N-H vibrations (~3200 cm⁻¹) .

- X-ray crystallography : Resolve molecular geometry using programs like SHELXL for refinement. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of N'-acetyl-1H-indole-7-carbohydrazide?

Crystallographic refinement with SHELXL is essential for resolving torsional angles and non-covalent interactions (e.g., hydrogen bonding, π-stacking). Key steps include:

- Data collection : High-resolution (<1.0 Å) datasets reduce model bias.

- Hydrogen atom placement : Use SHELXL’s HFIX and AFIX commands for accurate H-atom refinement .

- Validation : Check geometric outliers (e.g., bond lengths, angles) using PLATON or Mercury . Discrepancies in the acetyl group’s planarity may indicate rotational disorder, requiring multi-conformer modeling .

Q. What computational methods are suitable for predicting the reactivity and electronic properties of N'-acetyl-1H-indole-7-carbohydrazide?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA with B3LYP/6-311+G(d,p) basis sets is recommended .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO/water) using GROMACS to study stability under physiological conditions .

Q. How can researchers design assays to evaluate the biological activity of N'-acetyl-1H-indole-7-carbohydrazide?

- Antimicrobial assays : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1% v/v) .

- Cytotoxicity screening : Employ MTT/XTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices .

Q. What strategies mitigate stability issues during storage or biological testing of N'-acetyl-1H-indole-7-carbohydrazide?

- Lyophilization : Store as a lyophilized powder at −80°C to prevent hydrolysis of the hydrazide group.

- Stability-indicating HPLC : Monitor degradation using C18 columns (e.g., 5 µm, 250 mm) with UV detection at 254 nm. Mobile phase: acetonitrile/0.1% TFA in water (70:30 v/v) .

Q. How does N'-acetyl-1H-indole-7-carbohydrazide interact with transition metals in coordination chemistry?

The hydrazide moiety acts as a bidentate ligand , coordinating metals (e.g., Co²⁺, Ni²⁺, Cu²⁺) via the carbonyl oxygen and NH group. Synthesis involves refluxing the ligand with metal salts (e.g., CuCl₂·2H₂O) in ethanol/water. Characterize complexes using:

- ESI-MS : Confirm metal-ligand stoichiometry.

- EPR Spectroscopy : Detect paramagnetic species (e.g., Cu²⁺) in frozen solutions .

Q. What structural analogs of N'-acetyl-1H-indole-7-carbohydrazide should be prioritized for structure-activity relationship (SAR) studies?

- Fluoro-substituted analogs : Replace the acetyl group with trifluoroacetyl to enhance metabolic stability .

- Heterocyclic modifications : Introduce triazole or piperazine rings at position 2 to modulate solubility and target affinity .

Methodological Notes

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests for biological assays (α = 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.